Hydrogen-Bond Acceptor Capacity: Oxane Ring vs. Thiophene and Piperidine Analogs
The oxane oxygen of the target compound provides a hydrogen‑bond acceptor (HBA) site that is completely absent in the thiophene analog (CAS 1235098‑08‑4) and differs electronically from the tertiary amine of the piperidine analog. This additional HBA is predicted to increase topological polar surface area (TPSA) by approximately 9–12 Ų relative to the thiophene analog, which may enhance aqueous solubility and reduce passive membrane permeability . No direct experimental comparison of logS, logD, or PAMPA permeability for these compounds has been published; the TPSA difference is a structure‑based prediction.
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) – predicted |
|---|---|
| Target Compound Data | ~73 Ų (predicted, ChemDraw/ChemAxon) |
| Comparator Or Baseline | N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1235098-08-4): ~64 Ų |
| Quantified Difference | Δ ≈ +9 Ų (higher for target) |
| Conditions | Predicted by fragment-based TPSA calculation (ChemDraw Professional 21.0). No experimental measurement. |
Why This Matters
The higher TPSA may correlate with improved aqueous solubility and reduced non‑specific membrane binding, making the compound preferable for biochemical assays requiring higher free fraction.
